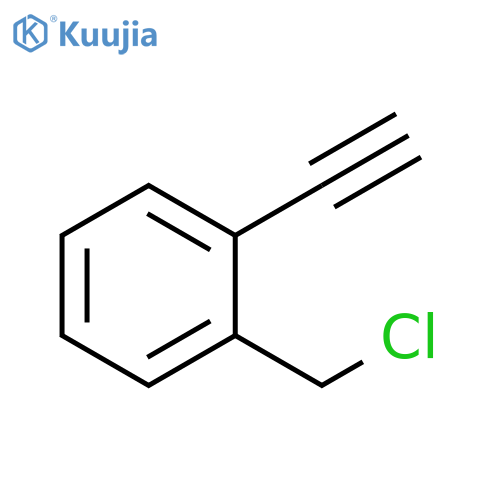Cas no 10601-96-4 (1-(chloromethyl)-2-ethynylbenzene)

10601-96-4 structure
商品名:1-(chloromethyl)-2-ethynylbenzene
1-(chloromethyl)-2-ethynylbenzene 化学的及び物理的性質
名前と識別子
-
- Benzene, 1-(chloromethyl)-2-ethynyl-
- 1-(chloromethyl)-2-ethynylbenzene
-
- MDL: MFCD19233645
- インチ: 1S/C9H7Cl/c1-2-8-5-3-4-6-9(8)7-10/h1,3-6H,7H2
- InChIKey: MDIHSTDASYVJAM-UHFFFAOYSA-N
- ほほえんだ: C1(CCl)=CC=CC=C1C#C
計算された属性
- せいみつぶんしりょう: 150.0236279g/mol
- どういたいしつりょう: 150.0236279g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 0
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 142
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
1-(chloromethyl)-2-ethynylbenzene 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1965896-0.5g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 0.5g |
$630.0 | 2023-09-17 | ||
| Enamine | EN300-1965896-1.0g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 1g |
$928.0 | 2023-05-26 | ||
| Enamine | EN300-1965896-2.5g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 2.5g |
$1287.0 | 2023-09-17 | ||
| Enamine | EN300-1965896-10g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 10g |
$2823.0 | 2023-09-17 | ||
| Enamine | EN300-1965896-5g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 5g |
$1903.0 | 2023-09-17 | ||
| Enamine | EN300-1965896-5.0g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 5g |
$2692.0 | 2023-05-26 | ||
| Enamine | EN300-1965896-0.25g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 0.25g |
$604.0 | 2023-09-17 | ||
| Enamine | EN300-1965896-0.1g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 0.1g |
$578.0 | 2023-09-17 | ||
| Enamine | EN300-1965896-1g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 1g |
$656.0 | 2023-09-17 | ||
| Enamine | EN300-1965896-10.0g |
1-(chloromethyl)-2-ethynylbenzene |
10601-96-4 | 10g |
$3992.0 | 2023-05-26 |
1-(chloromethyl)-2-ethynylbenzene 関連文献
-
Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538
-
Wei-Min Ren,Meng-Wei Liang,Yue-Chao Xu,Xiao-Bing Lu Polym. Chem., 2013,4, 4425-4433
-
Kun Wang,Mengda Li,Zhijian Yang,Jiejun Wu,Tongjun Yu CrystEngComm, 2019,21, 4792-4797
10601-96-4 (1-(chloromethyl)-2-ethynylbenzene) 関連製品
- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 1706461-47-3(6-(Difluoromethyl)-9H-purin-2-amine)
- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 947320-08-3(Methyl 4-isopropylpicolinate)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 1361651-17-3(3-Chloro-4-(2,6-dichlorophenyl)-2-hydroxypyridine)
- 5587-61-1(Triisocyanato(methyl)silane)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
推奨される供給者
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
